Cas no 643-12-9 (D-chiro Inositol)

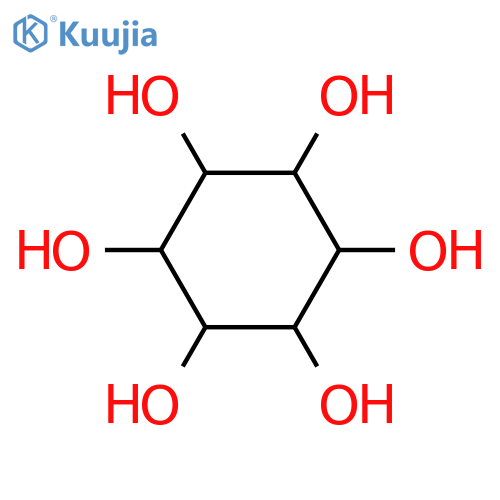

D-chiro Inositol structure

商品名:D-chiro Inositol

D-chiro Inositol 化学的及び物理的性質

名前と識別子

-

- D-chiro-Inositol

- D-chiro Inositol

- D-(+)-chiro-Inositol

- 1,2,4

- 1D-chiro-Inositol

- 3,5,6-hexahydroxycyclohexane

- cis-inositol

- cyclohexanehexol

- D-Chiro-inositol(DCI)

- D-CHIRO-INOSITOL(DISD)

- D-Inositol

- Scyllo-inositol

- myo-inositol

- inositol

- Muco-Inositol

- i-Inositol

- epi-Inositol

- Allo-inositol

- meso-Inositol

- 1L-Chiro-inositol

- Myoinositol

- Scyllitol

- mesoinositol

- Quercinitol

- Myoinosite

- Dambose

- Cyclohexane-1,2,3,4,5,6-hexaol

- Neo-inositol

- Meat sugar

- Cocositol

- Inositene

- Phaseomannite

- Inositina

- Inosital

- cyclohexane-1,2,3,4,5,6-hexol

- Iso-inositol

- Phaseomannitol

- Cyclohexitol

- Scyllite

- Mesoinosite

- Mesoino

- HMS2235H05

- I0628

- 488-58-4

- 41546-34-3

- Q2974313

- CHEBI:23927

- NCI60_041778

- DTXSID30110000

- CHEBI:27372

- Mesoinosit

- SMR000857145

- NCGC00159409-04

- MFCD00065455

- Q3347078

- STL453612

- Z1486007281

- NSC127230

- neoinositol

- 63GQX5QW03

- rel-(1r,2r,3r,4r,5r,6r)-Cyclohexane-1,2,3,4,5,6-hexaol

- scyllo-Inositol, >=98%

- SCHEMBL12735687

- (1R,2R,3S,4S,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol

- 1,3,4,5,6-Cyclohexanehexol

- CDAISMWEOUEBRE-GNIYUCBRSA-N

- (-)-Inositol

- I0632

- KBioSS_002075

- HMS2091N13

- rac-chiro-1,2,3,4,5,6-cyclohexanehexol

- CS-0083766

- AKOS006332036

- W-202862

- EN300-25914216

- (1R,2R,3S,4R,5r,6S)-cyclohexane-1,2,3,4,5,6-hexaol

- EN300-658805

- HY-W010041

- AKOS015960633

- NSC-757076

- MI

- DTXSID7023146

- E78671

- Inositol, allo-

- DTXSID601028825

- C06151

- Inositol [USAN:NF]

- L-(-)-chiro-Inositol

- Spectrum_001595

- NSC55558

- bmse000102

- (1R,2S,3s,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol

- D91187

- Q3011024

- J101.891D

- DTXSID50905091

- CHEBI:22357

- AI3-16111

- 643-12-9

- Inositol, scyllo-

- rac-chiro-inositol

- 576-63-6

- epi-Inositol, >=98.0% (HPLC)

- NSC25142

- Spectrum5_000961

- EINECS 207-682-0

- 643-10-7

- I0633

- SY060836

- CHEBI:17268

- 1,2,3,4,5,6-Cyclohexanehexol #

- NSC55552

- GTPL4649

- AKOS006240678

- NSC55551

- DTXCID2065254

- C06152

- CDAISMWEOUEBRE-GPIVLXJGSA-N

- AKOS015994742

- EPIINOSITOL

- SCHEMBL187397

- NSC8101

- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol

- UNII-R1Y9F3N15A

- (1R,2R,3S,4S,5S,6R)-CYCLOHEXANE-1,2,3,4,5,6-HEXOL

- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexol

- MFCD00272608

- myo-Inositol, purum, >=98.0% (HPLC)

- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexaol

- CHEBI:10642

- R1Y9F3N15A

- KBio2_004643

- INOSITOL [MART.]

- chiro-inositol

- Mesovit

- C06153

- 488-59-5

- EINECS 201-781-2

- CHEMBL1231671

- NSC-25142

- SCHEMBL4748543

- Matezodambose

- Inosital (TN)

- AS-68396

- NCGC00159409-02

- Inositol (NF)

- SCHEMBL13058696

- D-chiro-Inositol, >=98.0% (HPLC)

- CS-0369552

- NSC-55552

- Inositol, United States Pharmacopeia (USP) Reference Standard

- J9.771C

- NSC 127230

- INOSITOL [WHO-DD]

- (+)-Epi-Inositol

- 1,2,3/4,5,6-cyclohexanehexol

- SCHEMBL5969

- s4530

- S6176

- NSC-45517

- myo-Inositol, SAJ special grade, >=99.0%

- AKOS027327401

- myo-Inositol, >=99%

- DB15350

- Inositol, meso-

- CHEBI:27374

- BRD-K52618540-001-09-9

- SCHEMBL13207905

- NS00007581

- CHEBI:23311

- (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol

- GTPL4645

- I0040

- cis-1,2,4-trans-3,5,6-Cyclohexanehexol

- CHEBI:25492

- UNII-587A93P465

- NSC45517

- MEGxp0_001817

- INOSITOL (D)

- CAS-87-89-8

- Inositol, myo- (8CI)

- KBio2_007211

- ELND005

- 1,2,3,4,5,6-Hexahydroxycyclohexane

- INS

- inositol myo-

- Spectrum3_001053

- epi-Inositol; Inositol, epi- (8CI); epi-Cyclohexanehexol

- myo-Inositol, Vetec(TM) reagent grade, 99%

- CHEMBL468154

- 1,3,5/2,4,6-cyclohexanehexol

- INOSITOL, MESO

- HY-121962

- 1,2,4,5/3,6-cyclohexanehexol

- (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol

- HY-W016509

- KBioGR_001885

- SMR000857319

- (1r,2R,3S,4r,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol

- Q3023527

- 1VS4X81277

- AZD-103

- MLS001335968

- EN300-82941

- SCHEMBL13580047

- C19891

- 488-54-0

- UNII-9O6Y5O4P9W

- SCHEMBL188237

- ELND-005

- GTPL4495

- KS-1420

- DTXSID101028820

- MFCD01321249

- GTPL4648

- 1D-myo-Inositol

- 1,2,3,5/4,6-Cyclohexanehexol

- 551-72-4

- CHIRO-INOSITOLS

- EINECS 207-681-5

- (1R,2R,3R,4S,5S,6s)-cyclohexane-1,2,3,4,5,6-hexaol

- cyclohexane-1R,2R,3S,4S,5R,6S-hexol

- NS00074234

- CHEMBL1950780

- Inositol, chiro-

- 1,2,4/3,5,6-cyclohexanehexol

- D91189

- rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol

- SCHEMBL13114116

- SCHEMBL12377889

- Inositol, neo-

- Mesol

- SCHEMBL6378921

- allo-Inositol, 97%

- CS-0185922

- Mouse antialopecia factor

- NSC-404118

- CDAISMWEOUEBRE-OQYPVSDDSA-N

- NS00079417

- DTXSID901028824

- NCGC00255362-01

- NS00080101

- SCHEMBL13114115

- EN300-7361851

- (1r,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol

- Q2838375

- SMR000857320

- NSC 55558

- NSC-55551

- 1,3,5/2,4,6-Hexahydroxycyclohexane

- UNII-4661D3JP8D

- UNII-8LQ63P85IC

- W-202861

- KBio3_001826

- J101.889B

- NSC 25142

- LS-13189

- inositols

- Inositol, Pharmaceutical Secondary Standard; Certified Reference Material

- SB46764

- BSPBio_002606

- L-chiro-Inositol

- myo-Inositol, European Pharmacopoeia (EP) Reference Standard

- AC-11070

- HY-W127726

- Inositol, muco-

- NSC-103959

- D91188

- HMS2235M23

- SCHEMBL187278

- DB03106

- Nucite

- INOSITOL [INN]

- bmse000103

- NSC 55552

- D-CHIRO-INOSITOL [USP-RS]

- NCGC00159409-07

- 1D7A27BF-6060-4FA9-AC46-3BD18DBA406E

- NCGC00178580-01

- Q3331426

- CCG-36096

- NSC-8101

- Pharmakon1600-01500352

- myo-Inositol, p.a., 98.0%

- EN300-19631206

- C00137

- I0631

- (-)-chiro-Inositol

- AKOS015912905

- (+)-Chiro-Inositol

- INOSITOL [FCC]

- Chiro-inositol, (+)-

- L-Inositol

- Chiro-inositol, (-)-

- A836375

- L-(-)-chiro-Inositol, 95%

- UNII-6R79WV4R10

- 6R79WV4R10

- myo-Inositol, for microbiology, >=99.0%

- SCHEMBL6791918

- CHEMBL1222251

- cis-1,2,3,5-trans-4,6-Cyclohexanehexol

- CS-W017225

- Inositol, cis-

- DB-051584

- CCRIS 6745

- W-203168

- EN300-7411506

- Rat antispectacled eye factor

- (1s,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol

- CHEMBL278373

- UNII-4L6452S749

- rel-(1S,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexaol

- I0629

- 6917-35-7

- 1,3,5/4,6-Cyclohexanehexol

- SCHEMBL959405

- D-(+)-chiro-Inositol, 95%

- INOSITOL [MI]

- KS-1284

- SR-05000001655-1

- L-myo-Inositol

- epi-Cyclohexanehexol

- INOSITOL [USAN]

- NS00079658

- HMS3369B06

- 220128F1-89BF-442D-AD6D-E6D1EA7BA625

- EINECS 209-000-7

- INOSITOL [VANDF]

- AZD 103

- W-203392

- T72516

- EN300-19632288

- UNII-M94176HJ2F

- Inositol (VAN)

- CDAISMWEOUEBRE-LOLGQZEGSA-N

- myo-Inositol, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture

- DB13178

- Inositol, myo-

- (1R,2R,3R,4R,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol

- AKOS015912934

- CS-W010757

- HY-B1411

- Tox21_111642

- MLS001335966

- SCHEMBL188106

- I-6500

- DTXSID201028823

- CHEMBL3976780

- Inositol (VAN8C

- DL-CHIRO-INOSITOL

- Epitope ID:144993

- CHEBI:27987

- (1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol

- NSC-55558

- Hexahydroxycyclohexane

- NCGC00159409-08

- 1,2,3,4,5,6-cyclohexanehexol, (1alpha,2alpha,3alpha,4beta,5alpha,6beta)

- 1,2,3,4,5,6-Cyclohexanehexol

- Inositol, D-chiro-

- cis-Inositol, >=98.0% (TLC)

- NS00080335

- KBio2_002075

- SB45039

- Inositol, epi-

- SCHEMBL14542470

- SR-05000001655-5

- HMS3373E05

- AKOS027320475

- EINECS 230-024-9

- (1R,2S,3r,4R,5S,6r)-cyclohexane-1,2,3,4,5,6-hexol

- F19572

- CS-4782

- MLS001335965

- alloinositol

- NSC 103959

- (1s,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexol

- NSC103959

- SCHEMBL187796

- cis-1,3,5-trans-4,6-Cyclohexanehexol

- HMS3369F20

- SR-05000001655

- 8LQ63P85IC

- MLS001332378

- AKOS015960429

- MFCD00799555

- EINECS 211-393-5

- SCHEMBL1055883

- AKOS015895894

- MFCD00003863

- Bios I

- DB-054642

- MLS001332377

- NCIOpen2_008191

- J101.888D

- Tox21_302035

- EINECS 211-394-0

- SCHEMBL5832

- SCHEMBL5831

- MLS001335967

- D-(+)-Chiro Inositol

- D-myo-Inositol

- Inositol, i-

- BCP25172

- myo-Inositol, BioUltra, >=99.5% (HPLC)

- HMS2230N03

- 1.ALPHA.,2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.,6.BETA.-CYCLOHEXANEHEXOL

- NS00080052

- CS-0039882

- 1,2,3,4,5/6-cyclohexanehexol

- Spectrum4_001193

- W-203081

- SBI-0051369.P003

- Levoinositol

- bmse000922

- CS-0023004

- NSC 404118

- MYO-INOSITOL [EP MONOGRAPH]

- D-CHIRO-INOSITOL [WHO-DD]

- MFCD00077932

- J101.892B

- 488-55-1

- UNII-1VS4X81277

- 38876-99-2

- 2os9

- (1r,2R,3S,4s,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol

- ELND 005

- D08079

- 1,2,4/3,5,6-Cyclohexane-1,2,3,4,5,6-hexol

- 9O6Y5O4P9W

- cis-1,2,3,4,5,6-cyclohexanehexol

- SB46855

- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexaol

- SCHEMBL959404

- orthorhombic myo-inositol

- Insitolum

- SCHEMBL12711208

- CDAISMWEOUEBRE-NIPYSYMMSA-N

- DTXSID301028826

- 7B0CEF84-D9CE-4A88-AA7D-EC50C89387A5

- NSC-127230

- SCHEMBL12411898

- Inositol, myo

- DB-051583

- 1-L-chiro-Inositol

- AS-68424

- Q3205874

- NCGC00178580-03

- Q3589114

- 4irx

- SB44732

- bmse000901

- NCGC00169828-01

- SCHEMBL491333

- 1,2,3,4,5,6-HEXAHYDROXY-CYCLOHEXANE

- AKOS024318869

- myo-Inositol;meso-Inositol

- NSC757076

- 4661D3JP8D

- CHEBI:24848

- DTXSID101028818

- INOSITOL [USP-RS]

- HY-W021265

- I0630

- 87-89-8

- 1L-myo-Inositol

- 587A93P465

- HY-N3021

- SCHEMBL6468882

- scyllo-Cyclohexanehexol

- CBU

- Inosite

- SCHEMBL12371461

- Q407997

- INOSITOL (L)

- 1,2,3,4/5,6-cyclohexanehexol

- 1,2,3,5-trans-4,6-Cyclohexanehexol, cis-

- 4L6452S749

- J101.890F

- 1,2,3,4,5,6-Cyclohexanehexol, (cis,cis,cis,trans,cis,trans)- #

- bmse000113

- 2H3

- Muscle sugar

- NCGC00159409-03

- Isoinositol

- NSC404118

- ACon1_002457

- AS-10616

- SCHEMBL21388397

- UNII-63GQX5QW03

- Inositol [Nonspecific isomer]

- M94176HJ2F

- Q743661

- Q-201583

- SCHEMBL13114128

- NSC 8101

- M01914

- 1,2,3,4,5,6/0-cyclohexanetetrol

- an inositol

- Tox21_111642_1

- AB00051982_13

- D78450

- (+)-Inositol

-

- MDL: MFCD00272608

- インチ: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

- InChIKey: CDAISMWEOUEBRE-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])(C([H])(C([H])(C([H])(C1([H])O[H])O[H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 180.06300

- どういたいしつりょう: 180.063

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121

- 疎水性パラメータ計算基準値(XlogP): -3.7

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.2805 (rough estimate)

- ゆうかいてん: 230 °C (lit.)

- ふってん: 232.96°C (rough estimate)

- フラッシュポイント: 143.4±21.9 °C

- 屈折率: 1.5730 (estimate)

- ようかいど: 生物体外In Vitro:H2O : 75 mg/mL(416.30 mM;Need ultrasonic)

- PSA: 121.38000

- LogP: -3.83460

- ようかいせい: まだ確定していません。

- 光学活性: [α]23/D +60°, c = 1.2 in H2O

D-chiro Inositol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S24/25; S36; S26

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R20/21/22

- セキュリティ用語:S24/25

D-chiro Inositol 税関データ

- 税関コード:29061390

- 税関データ:

中国税関コード:

29061390

D-chiro Inositol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I666055-1g |

D-chiro Inositol |

643-12-9 | 1g |

$ 167.00 | 2023-09-07 | ||

| TRC | I666055-2g |

D-chiro Inositol |

643-12-9 | 2g |

$265.00 | 2023-05-18 | ||

| Ambeed | A401626-1g |

(1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |

643-12-9 | 98% | 1g |

$22.0 | 2024-05-31 | |

| Ambeed | A401626-5g |

(1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |

643-12-9 | 98% | 5g |

$79.0 | 2024-05-31 | |

| TRC | I666055-250mg |

D-chiro Inositol |

643-12-9 | 250mg |

$119.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D956319-5g |

(1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |

643-12-9 | 98+% | 5g |

$115 | 2024-06-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-200mg |

D-chiro Inositol |

643-12-9 | 98% | 200mg |

¥76 | 2023-09-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-5g |

D-chiro Inositol |

643-12-9 | 98% | 5g |

¥1142 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 468045-1G |

D-chiro Inositol |

643-12-9 | 1g |

¥1232.95 | 2023-12-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 468045-100MG |

D-chiro Inositol |

643-12-9 | 100mg |

¥851.17 | 2023-12-06 |

D-chiro Inositol サプライヤー

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

ゴールドメンバー

(CAS:643-12-9)D-chiro Inositol

MR./MRS.:WANG JING LI

電話番号:13156898909

Eメール:hope2084@163.com

atkchemica

ゴールドメンバー

(CAS:643-12-9)D-chiro Inositol

注文番号:CL17510

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:39

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:643-12-9)D-(+)-CHIRO-INOSITOL

注文番号:1668015

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

D-chiro Inositol 関連文献

-

M. Belén Cid,Francisco Alfonso,Inés Alonso,Manuel Martín-Lomas Org. Biomol. Chem. 2009 7 1471

-

Yuanyuan Hu,Yan Zhao,Daoyuan Ren,Jianjun Guo,Yiyang Luo,Xingbin Yang Food Funct. 2015 6 3760

-

3. A synthetic cyclitol-nucleoside conjugate polyphosphate is a highly potent second messenger mimicWolfgang Dohle,Xiangdong Su,Stephen J. Mills,Ana?M. Rossi,Colin W. Taylor,Barry V. L. Potter Chem. Sci. 2019 10 5382

-

Gavin F. Painter,Andrew Falshaw,Herbert Wong Org. Biomol. Chem. 2004 2 1007

-

Kwan Soo Kim,Jong Il Park,Hoi Kyung Moon,Hann Yi Chem. Commun. 1998 1945

推奨される供給者

Amadis Chemical Company Limited

(CAS:643-12-9)D-chiro Inositol

清らかである:99%

はかる:25g

価格 ($):250.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:643-12-9)D-手性肌醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ